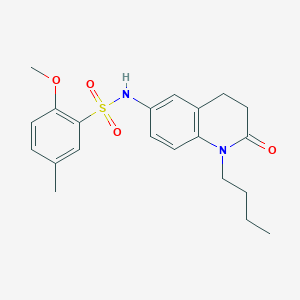

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-5-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(2)6-10-19(20)27-3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARGBZFERLSFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide has been attributed to its interaction with specific molecular targets within biological systems. The following are notable areas of research:

1. Enzyme Inhibition

- The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to cancer cell metabolism, thereby reducing tumor growth.

2. Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects

- Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by excessive inflammation such as arthritis.

Therapeutic Applications

The potential therapeutic applications of this compound include:

Cancer Treatment

- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The compound induces apoptosis and cell cycle arrest in these cells.

Infection Control

- Its antimicrobial properties make it a candidate for developing treatments against resistant bacterial infections.

Anti-inflammatory Treatments

- The ability to reduce inflammation positions this compound as a potential treatment option for chronic inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

Cancer Cell Line Studies

- A study involving human cancer cell lines revealed that the compound significantly induced apoptosis at micromolar concentrations. It was found to be more effective than standard chemotherapeutic agents in certain cancer types.

Antimicrobial Efficacy

- In a comparative study against Methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, indicating strong antimicrobial potential.

Inflammatory Disease Models

- Animal models of arthritis demonstrated reduced swelling and pain scores upon administration of the compound compared to control groups, suggesting its anti-inflammatory capabilities.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Uniqueness

Compared to similar compounds, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide stands out due to its specific substitution pattern on the benzene ring, which may confer unique biological activities and chemical reactivity

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4S |

| Molecular Weight | 430.6 g/mol |

| CAS Number | 954640-46-1 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Å |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects.

- Receptor Modulation : It may interact with receptors that play critical roles in cell signaling and proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Line Testing : The compound has been tested against human tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential as an anticancer agent .

- Mechanistic Insights : In vitro studies revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

- In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibits broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values below 20 µg/mL .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Functional Groups : The presence of the sulfonamide group enhances solubility and bioavailability.

- Quinoline Core : Modifications to the quinoline core can significantly affect potency and selectivity towards specific cancer types.

Case Studies

Several research articles have documented the biological evaluation of this compound:

- Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced antitumor activity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

Q & A

Basic: What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a pre-formed tetrahydroquinoline core with a sulfonamide moiety. A common approach (derived from analogous compounds) includes:

Sulfonylation: Reacting 1-butyl-2-oxo-tetrahydroquinolin-6-amine with 2-methoxy-5-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to scavenge HCl .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is employed to isolate the product .

Key Variables Affecting Yield:

- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reactivity compared to non-polar solvents.

- Temperature: Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Stoichiometry: Excess sulfonyl chloride (1.2–1.5 equiv.) ensures complete conversion of the amine intermediate .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

Contradictions often arise from variations in assay design, compound purity, or cellular context. To address this:

Purity Validation: Confirm compound purity (>95%) via HPLC and LC-MS to rule out impurities influencing activity .

Assay Standardization:

- Use consistent cell lines (e.g., HEK293 vs. HeLa may show divergent responses due to receptor expression differences).

- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Mechanistic Profiling: Perform target engagement assays (e.g., SPR or ITC) to quantify binding affinity for proposed targets like dihydropteroate synthase, a common sulfonamide target .

Case Example:

If antimicrobial activity varies between studies, test against isogenic bacterial strains (wild-type vs. folP mutants) to confirm target specificity .

Basic: What spectroscopic techniques are critical for structural characterization of this sulfonamide?

Methodological Answer:

NMR Spectroscopy:

- 1H NMR: Identify protons on the tetrahydroquinoline core (δ 1.2–1.5 ppm for butyl CH2; δ 6.5–7.5 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .

- 13C NMR: Confirm carbonyl (C=O) at δ ~170 ppm and sulfonamide sulfur environment .

Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation pattern (e.g., loss of SO2 or butyl group) .

X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding interactions in the solid state (if crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?

Methodological Answer:

SAR strategies focus on modifying substituents to enhance target binding or pharmacokinetics:

Core Modifications:

- Replace the butyl group with ethyl or benzyl to alter lipophilicity (logP) and membrane permeability .

- Introduce electron-withdrawing groups (e.g., Cl, CF3) on the benzene ring to strengthen sulfonamide-enzyme interactions .

Functional Group Additions:

- Add a methyl group para to the methoxy group to sterically block metabolic oxidation .

Biological Testing:

- Screen analogs against enzyme panels (e.g., cytochrome P450 isoforms) to assess off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.